N-(3,5-Dinitrobenzoyl)phenylglycine

Descripción

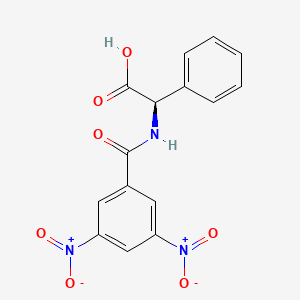

(R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine (CAS 74927-72-3) is a chiral amino acid derivative widely employed in the preparation of chiral stationary phases (CSPs) for enantiomeric separations in liquid chromatography (LC) and supercritical fluid chromatography (SFC) . Its structure features a 3,5-dinitrobenzoyl (DNB) group attached to the α-carbon of phenylglycine, creating a π-acidic CSP that selectively interacts with π-basic analytes via complementary π-π interactions, hydrogen bonding, and dipole stacking . Key applications include resolving aryl-substituted cyclic sulfoxides, hydantoins, and N-acyl-α-arylalkylamines . Nonlinear van’t Hoff plots observed for small analytes on phenylglycine-based CSPs suggest conformational adaptability during chiral recognition .

Propiedades

IUPAC Name |

(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDAUOXJDARR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225905 | |

| Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74927-72-3 | |

| Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,5-dinitrobenzoyl)phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Steps

-

Reagents :

-

3,5-Dinitrobenzoic acid (activated via coupling agents).

-

(R)-α-Phenylglycine (chiral starting material).

-

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.

-

Base : Triethylamine (TEA) or N,N-dimethylaminopyridine (DMAP) to scavenge HCl.

-

-

Reaction Conditions :

Mechanism

The coupling agent activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine group of (R)-α-phenylglycine. DMAP enhances the reaction rate by stabilizing the intermediate.

Acid Chloride Method

This method involves converting 3,5-dinitrobenzoic acid to its acid chloride derivative, followed by reaction with (R)-α-phenylglycine.

Key Steps

-

Reagents :

-

Reaction Conditions :

Mechanism

The acid chloride reacts with the amine group of (R)-α-phenylglycine to form the amide bond. TEA absorbs HCl, driving the reaction to completion.

Industrial-Scale Production

Large-scale synthesis employs optimized batch processes to ensure consistency and cost-effectiveness.

Key Modifications

Advantages

-

Scalability : Reagents and solvents are cost-effective in bulk.

-

Reproducibility : Controlled temperature and mixing ensure uniform product quality.

Purification Techniques

Post-synthesis purification is critical for achieving enantiomeric purity.

Methods

-

Recrystallization :

-

Chromatography :

-

Optical Resolution :

Comparative Analysis of Methods

| Parameter | Direct Coupling | Acid Chloride | Industrial |

|---|---|---|---|

| Reagents | DCC/EDC, DMAP | SOCl₂, TEA | Bulk catalysts |

| Solvent | DCM, THF | DCM, THF | DCM, THF, ethanol |

| Temperature | RT | 0–25°C | RT to 50°C |

| Yield | >80% | >85% | >90% (optimized) |

| Advantages | Mild conditions | High reactivity | Scalable, cost-effective |

| Disadvantages | Reagent cost | Corrosive reagents | Energy-intensive |

Research Findings and Optimization

Solvent Effects

Catalyst Optimization

Stereochemical Control

Case Studies and Applications

Pharmaceutical Intermediate

Análisis De Reacciones Químicas

Types of Reactions

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted phenylglycine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(R)-DNBPG is characterized by its dinitrobenzoyl group attached to a phenylglycine moiety. The compound has the following chemical formula:

- Molecular Formula : C₁₅H₁₁N₃O₇

- Molecular Weight : 345.26 g/mol

Chromatography

One of the primary applications of (R)-DNBPG is as a chiral derivatizing agent in chromatography. It facilitates the separation of enantiomers, which is crucial in the analysis of pharmaceutical compounds.

- Case Study : A study demonstrated the use of (R)-DNBPG in capillary electrophoresis to separate the enantiomers of albendazole sulfoxide. The optimal conditions for separation were found at pH 9.25 with a borate buffer, showcasing its effectiveness in resolving chiral compounds from complex mixtures .

| Chiral Selector | Enantiomeric Resolution | Optimal pH | Detection Method |

|---|---|---|---|

| (R)-DNBPG | Successful | 9.25 | UV Absorbance at 295 nm |

Biochemical Studies

(R)-DNBPG is utilized in studying enzyme-substrate interactions due to its ability to form stable complexes with various biological molecules.

- Biological Mechanism : The amide group of (R)-DNBPG can engage in hydrogen bonding and electrostatic interactions with proteins, enhancing its role in enzymatic studies .

Pharmaceutical Development

In the pharmaceutical industry, (R)-DNBPG has been investigated for its potential in drug development, particularly for peptide-based drugs.

- Application : Its ability to inhibit fatty acid synthesis by binding to acyl carrier protein has been noted, indicating potential therapeutic applications in cancer treatment .

Industrial Uses

(R)-DNBPG serves as an intermediate in organic synthesis and the production of fine chemicals.

- Synthesis Route : The compound is synthesized via the reaction of 3,5-dinitrobenzoic acid with phenylglycine under controlled conditions using coupling agents like dicyclohexylcarbodiimide (DCC).

Mecanismo De Acción

The mechanism of action of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine involves its interaction with molecular targets through its nitro and amide groups. These interactions can include:

Hydrogen Bonding: The amide group can form hydrogen bonds with various biological molecules.

Electrostatic Interactions: The nitro groups can participate in electrostatic interactions with positively charged sites on proteins or enzymes.

Comparación Con Compuestos Similares

Structural and Functional Analogues

A. N-(3,5-Dinitrobenzoyl)-Leucine

- Structure: The DNB group is attached to leucine, a branched-chain aliphatic amino acid.

- Selectivity: Functions as a π-acceptor CSP, demonstrating enhanced enantioselectivity for benzodiazepines and analytes with π-donor aromatic groups .

- Performance : Compared to phenylglycine derivatives, leucine-based CSPs exhibit lower separation factors (α) for N-acyl-α-(1-naphthyl)ethylamines due to weaker π-π interactions .

B. N-(3,5-Dinitrobenzoyl)-Alanine

- Structure : Features a simpler methyl side chain instead of phenyl or isopropyl groups.

- Selectivity: Limited to analytes with minimal steric hindrance, such as aliphatic amines.

- Performance : Separation factors for DNB-alanine methyl ester are significantly lower than those of phenylglycine derivatives (e.g., α = 1.2 vs. 2.5 for DNB-phenylglycine in resolving N-acyl-α-arylalkylamines) .

C. N-(3,5-Dinitrobenzoyl)-1-Phenylethylamine (DNB-PEA)

- Structure: A primary amine analogue lacking the amino acid backbone.

- Selectivity: Effective for resolving binaphthol derivatives but requires end-capped CSPs to reduce residual silanol interactions .

- Performance : Phenylglycine-based CSPs outperform DNB-PEA in resolution efficiency for structurally complex analytes like hydantoins .

Performance Metrics

Table 1: Comparative Enantioselectivity of DNB-Amino Acid CSPs

Table 2: Separation Factors (α) for Chiral Analytes

| Analyte | DNB-Phenylglycine | DNB-Leucine | DNB-Alanine | |

|---|---|---|---|---|

| N-Acetyl-α-phenylethylamine | 3.0 | 2.1 | 1.3 | |

| Binaphthol | 2.8 | 1.9 | N/A | |

| Albendazole sulfoxide | 1.5 | N/A | N/A |

Mechanistic Differences

- π-π Interactions : The phenyl group in DNB-phenylglycine enhances π-basic interactions, critical for resolving aromatic analytes. Leucine’s aliphatic side chain limits this effect .

- Conformational Flexibility: Phenylglycine-based CSPs exhibit adaptive chiral recognition, evidenced by nonlinear van’t Hoff plots, whereas leucine and alanine derivatives show more rigid binding modes .

- Synthetic Accessibility : DNB-phenylglycine is synthesized via esterification under basic conditions, while leucine derivatives may require protection of the carboxyl group due to steric hindrance .

Actividad Biológica

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine, commonly referred to as DNBPG, is a chiral compound extensively utilized in the field of chromatography, particularly as a chiral stationary phase (CSP) for the separation of enantiomers. Its unique structural features and biological properties make it a subject of interest in various research domains, including pharmacology and analytical chemistry.

- Molecular Formula : C₁₅H₁₁N₃O₇

- Molecular Weight : 345.26 g/mol

- CAS Number : 74927-72-3

- Melting Point : 218-220 °C

DNBPG functions primarily through its ability to form diastereomeric complexes with chiral analytes. The interactions between the analytes and the CSP are influenced by steric and electronic factors, which play crucial roles in chiral recognition. This mechanism allows for effective separation based on the differing affinities of enantiomers towards the stationary phase.

Chiral Recognition Studies

Research has demonstrated that DNBPG exhibits significant selectivity for various chiral compounds. A study involving forty different chiral molecules highlighted the compound's ability to differentiate enantiomers based on minor structural variations. The steric and inductive effects were found to be critical in enhancing chiral recognition capabilities .

Case Studies

- Separation of Amino Acids : In a study investigating the adsorption mechanisms of derivatized enantiomers of amino acids on DNBPG stationary phases, it was observed that the resolution was influenced by the steric bulk at the chiral center. The elution order varied depending on whether the amides were synthesized from chiral amines or carboxylic acids .

- Pharmaceutical Applications : DNBPG has been employed in the resolution of enantiomers of pharmaceutical compounds such as albendazole sulfoxide. The compound's effectiveness in separating these enantiomers has implications for drug efficacy and safety .

Table 1: Summary of Key Studies Involving DNBPG

Q & A

Q. What is the role of (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine in chiral separations, and how is it integrated into HPLC methods?

This compound is a chiral selector used to prepare π-electron acceptor-type chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). It is covalently bound to γ-aminopropyl silica via an amide linkage, forming a "brush-type" CSP that enables enantiomeric resolution through π-π interactions and hydrogen bonding with analytes . For example, it has been applied to separate racemic mixtures such as phenuximide and carotenoid stereoisomers under normal-phase conditions (e.g., n-hexane/2-propanol mobile phases) .

Q. What mobile phase conditions optimize enantiomeric resolution using CSPs derived from this compound?

Optimal resolution often requires normal-phase conditions with low polarity. A typical mobile phase is n-hexane/2-propanol (80:20 v/v), adjusted to balance retention (k) and separation factors (α). For example, baseline separation of N-(3,5-dinitrobenzoyl)-1-phenylethylamine enantiomers was achieved with α = 1.24 under these conditions . Higher 2-propanol content reduces retention but may compromise resolution .

Q. How do I validate the performance of a newly prepared CSP containing this compound?

Validate using a test racemate (e.g., phenuximide) under standardized conditions. Inject 20 µL of a 1:1000 diluted solution and assess baseline separation. If partial resolution occurs, optimize mobile phase composition or check CSP coverage density (higher density improves chiral recognition but may increase backpressure) .

Advanced Research Questions

Q. How does the coverage density of (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine on silica affect enantioselectivity?

Coverage density directly influences chiral recognition. Higher densities (e.g., 0.5–1.0 µmol/m²) enhance π-π interactions but may reduce mass transfer efficiency. For N-(3,5-dinitrobenzoyl)-alanine methyl ester, α increased from 1.15 to 1.35 as coverage density rose from 0.2 to 0.8 µmol/m² on end-capped silica . However, excessive density can lead to peak broadening due to hindered analyte access .

Q. What computational or experimental strategies resolve contradictions in enantiomer elution order (EEO) for structurally similar analytes?

Combine molecular docking with HPLC experiments. For example, EEO discrepancies in carotenoid separations were resolved by analyzing π-stacking geometries and hydrogen-bonding patterns between the CSP and analytes . Additionally, varying mobile phase polarity can invert EEO for specific analytes, as demonstrated with N-(3,5-dinitrobenzoyl)-phenylalanine methyl ester .

Q. How can I synthesize and characterize a novel CSP using this compound for understudied chiral analytes?

- Synthesis : React (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine with γ-aminopropyl silica in anhydrous dimethylformamide (DMF) using carbodiimide coupling agents.

- Characterization : Use elemental analysis (C, H, N) to confirm grafting efficiency and FT-IR to verify amide bond formation. Test chiral performance with structurally diverse analytes (e.g., amino acids, β-lactams) to assess broad applicability .

Q. Why might enantiomeric separation fail despite using this CSP, and how can I troubleshoot?

Common causes include:

- Mobile phase mismatch : Polar analytes may require reversed-phase conditions (e.g., Chiralcel OD-RH) instead of normal-phase .

- Inadequate CSP coverage : Low density (<0.2 µmol/m²) reduces chiral recognition .

- Analyte derivatization : Underivatized amino acids may need pre-column derivatization (e.g., with 3,5-dinitrobenzoyl chloride) to enhance π-π interactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.